molecular formula C14H13ClO2S2 B8576347 1-(8-Chloronaphthalen-2-yl)-2-(methanesulfinyl)-2-(methylsulfanyl)ethan-1-one CAS No. 95361-05-0

1-(8-Chloronaphthalen-2-yl)-2-(methanesulfinyl)-2-(methylsulfanyl)ethan-1-one

Cat. No.: B8576347
CAS No.: 95361-05-0
M. Wt: 312.8 g/mol
InChI Key: XDUBUROQWZUAAN-UHFFFAOYSA-N
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Description

1-(8-Chloronaphthalen-2-yl)-2-(methanesulfinyl)-2-(methylsulfanyl)ethan-1-one is a useful research compound. Its molecular formula is C14H13ClO2S2 and its molecular weight is 312.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

95361-05-0

Molecular Formula

C14H13ClO2S2

Molecular Weight

312.8 g/mol

IUPAC Name

1-(8-chloronaphthalen-2-yl)-2-methylsulfanyl-2-methylsulfinylethanone

InChI

InChI=1S/C14H13ClO2S2/c1-18-14(19(2)17)13(16)10-7-6-9-4-3-5-12(15)11(9)8-10/h3-8,14H,1-2H3

InChI Key

XDUBUROQWZUAAN-UHFFFAOYSA-N

Canonical SMILES

CSC(C(=O)C1=CC2=C(C=CC=C2Cl)C=C1)S(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 9.2 g sodium hydride in 50 ml of N,N-dimethylformamide was added in one portion to a stirred solution of 5.6 g (24 mM) of ethyl 8-chloro-2-naphthylformate and 4.4 g (36 mM) of methyl methylthiomethyl sulfoxide in 10 ml of N,N-dimethylformamide. The reaction mixture was stirred for four hours at 25° C., and then concentrated to dryness. The product was dissolved in 250 ml of ethyl acetate and the solution was washed with 5% hydrochloric acid, saturated sodium bicarbonate and brine. The solution was dried and the solvent was removed by evaporation to give 4.73 g (63% yield) of 1-oxo-1-(8-chloro-2-naphthyl)-2-methylthio-2-methylsulfinylethane. A solution of 3.12 g (10 mM) of the product in 150 ml of formic acid and 12 ml of acetic anhydride was stirred at 65° C. for thirty minutes. To the reaction mixture were added 856 mg (4 mM) of sodium periodate and stirring was continued for an additional fifteen minutes. The reaction mixture was cooled and concentrated to dryness, and the product was dissolved in ethyl acetate, washed with sodium bicarbonate and brine, and the solvent was removed to give 1.2 g (46% yield) of methylthio α-oxo-α-(8-chloro-2-naphthyl)acetate.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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